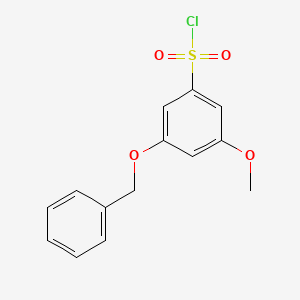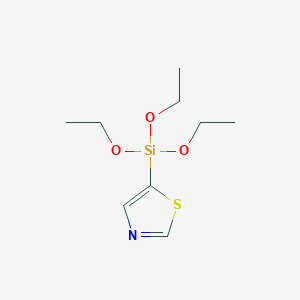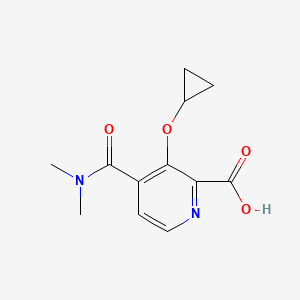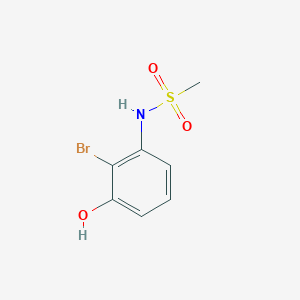
Ethyl 2-(3-fluoro-5-methylphenyl)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-fluoro-5-methylphenyl)thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an ethyl ester group at the 5-position and a 3-fluoro-5-methylphenyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-fluoro-5-methylphenyl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction might involve the following steps:
Starting Materials: 3-fluoro-5-methylbenzaldehyde, ethyl bromoacetate, and thiourea.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions, followed by cyclization to form the thiazole ring.
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiazole ring, while nucleophilic substitution can occur at the 5-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-fluoro-5-methylphenyl)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-fluoro-5-methylphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may inhibit enzymes involved in cell proliferation pathways, leading to anticancer effects .
Comparación Con Compuestos Similares
- Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole
Comparison: Ethyl 2-(3-fluoro-5-methylphenyl)thiazole-5-carboxylate is unique due to the presence of the 3-fluoro-5-methylphenyl group, which can enhance its biological activity and specificity. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to similar compounds .
Propiedades
Fórmula molecular |
C13H12FNO2S |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
ethyl 2-(3-fluoro-5-methylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-7-15-12(18-11)9-4-8(2)5-10(14)6-9/h4-7H,3H2,1-2H3 |
Clave InChI |
VYURGLUJVAAWKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(S1)C2=CC(=CC(=C2)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)




![7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile](/img/structure/B14848399.png)







